![molecular formula C28H20O2 B13752244 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- CAS No. 49658-24-4](/img/structure/B13752244.png)
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its complex structure, which includes a phenylmethyl group attached to the anthracenedione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of toluene with phthalic anhydride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at a controlled temperature of 45-50°C, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction can produce hydroquinone compounds.
科学研究应用
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a potential candidate for anticancer research .
相似化合物的比较
Similar Compounds
9,10-Anthracenedione, 2-methyl-: Similar in structure but with a methyl group instead of a phenylmethyl group.
9,10-Anthracenedione, 2-[4-(diphenylamino)phenyl]-: Contains a diphenylamino group, offering different electronic properties.
Uniqueness
The unique structure of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other anthraquinone derivatives.
属性
CAS 编号 |
49658-24-4 |
|---|---|
分子式 |
C28H20O2 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
2-[(4-benzylphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2/c29-27-23-8-4-5-9-24(23)28(30)26-18-22(14-15-25(26)27)17-21-12-10-20(11-13-21)16-19-6-2-1-3-7-19/h1-15,18H,16-17H2 |
InChI 键 |
YEQYGMGQQWXARK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
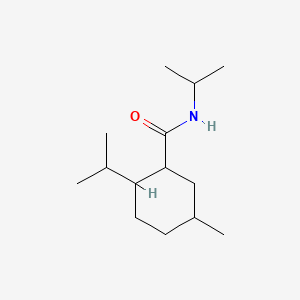
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
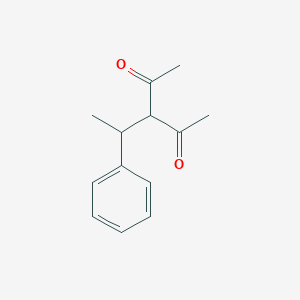
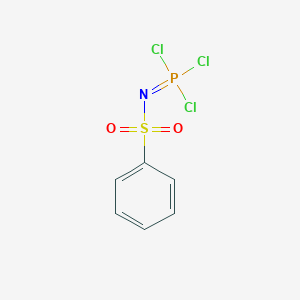

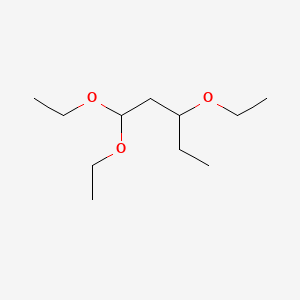
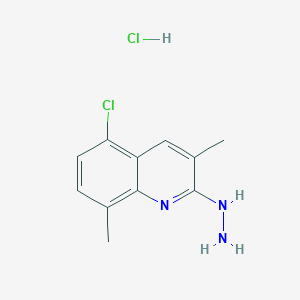
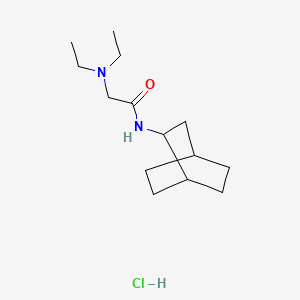
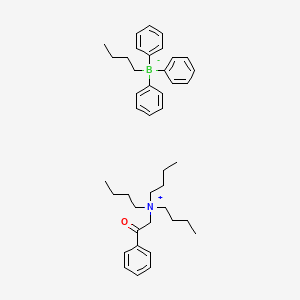
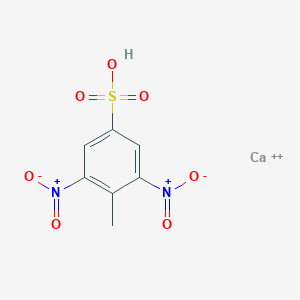

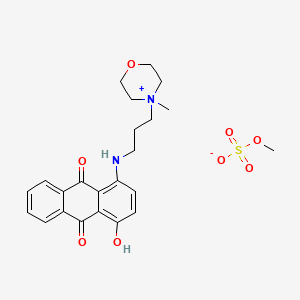
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
